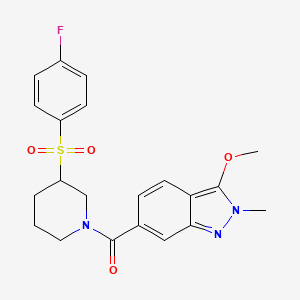
(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, with the CAS number 1797835-78-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN3O4S, and it has a molecular weight of 431.5 g/mol. The structure features a piperidine ring, which is known for its diverse pharmacological properties, and a sulfonyl group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O4S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1797835-78-9 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring and the introduction of the sulfonyl and indazole moieties. The detailed synthetic route often employs various reagents and conditions to achieve high yields and purity.
Antiviral Activity
Recent studies have evaluated the antiviral properties of piperidine derivatives, including this compound, against HIV-1. The compound's structure allows for interactions that may inhibit viral replication. In vitro assays demonstrated significant anti-HIV activity, with effective concentration ranges reported in various studies .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for therapeutic applications in treating neurodegenerative diseases and managing urea cycle disorders. Inhibition studies have shown promising IC50 values, indicating strong enzyme interaction .
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit antibacterial properties. Preliminary screening against various bacterial strains showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
Study 1: Anti-HIV Evaluation
In a study conducted by Kang et al., the synthesized piperidinyl derivatives were tested for their anti-HIV activity using cell-based assays. The results indicated that certain modifications to the piperidine structure significantly enhanced antiviral potency compared to earlier derivatives .
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition was performed on several derivatives including our compound. The results highlighted that the sulfonamide group plays a pivotal role in enhancing AChE inhibition, with some derivatives achieving IC50 values below 1 µM .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target enzymes or receptors. These studies suggest that hydrogen bonding and hydrophobic interactions are significant contributors to the binding affinity observed in experimental assays.
特性
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-24-21(29-2)18-10-5-14(12-19(18)23-24)20(26)25-11-3-4-17(13-25)30(27,28)16-8-6-15(22)7-9-16/h5-10,12,17H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSSYKFDKJCGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














